See also: Horse Chestnut (part of).
isoescin Ia
CAS No.: 219944-39-5
Cat. No.: VC21338381
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 219944-39-5 |
---|---|
Molecular Formula | C55H86O24 |
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
Standard InChI Key | YOSIWGSGLDDTHJ-IVKVKCDBSA-N |
Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O |
Appearance | Powder |
Chemical Structure and Properties
Isoescin Ia possesses a complex chemical structure characteristic of triterpene saponins. Its molecular formula is C55H86O24, with a molecular weight of 1131.2569 g/mol . The compound features a total of 27 defined stereocenters and one E/Z center, all contributing to its complex three-dimensional structure and biological activity .
The stereochemistry of isoescin Ia is classified as absolute, indicating well-defined spatial arrangements of its constituent atoms . This structural precision is critical for its biological recognition and activity within physiological systems.
Structural Characteristics
The chemical structure of isoescin Ia can be represented by its SMILES notation:
C\C=C(/C)C(=O)O[C@H]1C@H[C@]2(COC(C)=O)C@HC[C@]3(C)C(=CC[C@@H]4[C@@]5(C)CCC@HC@(CO)[C@@H]5CC[C@@]34C)[C@@H]2CC1(C)C
This complex structure can also be identified by its InChIKey: YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Physical and Chemical Properties
Isoescin Ia's physicochemical profile includes:
Property | Value |
---|---|
Molecular Formula | C55H86O24 |
Molecular Weight | 1131.2569 g/mol |
Defined Stereocenters | 27/27 |
E/Z Centers | 1 |
Optical Activity | Unspecified |
Charge | 0 |
These properties contribute to isoescin Ia's pharmaceutical behavior, including its absorption, distribution, metabolism, and elimination profiles in biological systems .
Pharmacokinetics and Bioavailability
The pharmacokinetic behavior of isoescin Ia has been investigated through various animal studies, particularly focusing on its absorption, metabolism, and bioavailability. These parameters are crucial for understanding the clinical efficacy of isoescin Ia-containing preparations.
Absorption and Bioavailability
Research has demonstrated that isoescin Ia exhibits remarkably low oral bioavailability. Studies in rats have shown that the absolute bioavailability of isoescin Ia is less than 0.25% when administered orally . This poor absorption profile presents challenges for oral administration and has implications for dosage requirements in clinical applications.
The low bioavailability may be attributed to several factors, including:
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Limited intestinal absorption
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Extensive first-pass metabolism
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Possible degradation in the gastrointestinal environment
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Molecular size and complexity limiting passive diffusion across biological membranes
Metabolic Interconversion
One of the most fascinating aspects of isoescin Ia's pharmacokinetics is its bidirectional interconversion with escin Ia in vivo. When pure isoescin Ia is administered, it partially converts to escin Ia in the body . Conversely, administered escin Ia also undergoes conversion to isoescin Ia, with studies indicating that the conversion from escin Ia to isoescin Ia occurs more extensively than the reverse process .
This metabolic interconversion has important clinical implications, as it suggests that administration of one isomer leads to exposure to both compounds. Therefore, the pharmacological effects observed may be attributed to the combined action of both escin Ia and isoescin Ia, regardless of which compound was initially administered .
Comparative Pharmacokinetics
When administered as part of sodium escinate (containing both escin Ia and isoescin Ia), the pharmacokinetic parameters differ from those observed when either compound is administered alone. Specifically:
Parameter | Sodium Escinate Administration | Single Isomer Administration |
---|---|---|
Half-life (t1/2) | Larger | Smaller |
Mean Residence Time (MRT) | Longer | Shorter |
Therapeutic Applications
The therapeutic applications of isoescin Ia are closely linked to those of escin preparations more broadly, given that it is typically administered as part of a complex mixture rather than as an isolated compound.
Traditional and Clinical Uses
Isoescin Ia, as a component of escin, has been traditionally used for the treatment of:
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Chronic venous insufficiency
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Hemorrhoids
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Inflammation
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Edema
These applications leverage the anti-inflammatory, venotonic, and vascular-protective properties attributed to escin saponins, including isoescin Ia .
Research Findings and Studies
Several key studies have contributed to our understanding of isoescin Ia and its pharmacological properties.
Pharmacokinetic Studies
A significant pharmacokinetic study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to investigate the pharmacokinetic properties of escin Ia and isoescin Ia in rats . This study examined:
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Intravenous administration of sodium escinate (containing both escin Ia and isoescin Ia)
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Intravenous and oral administration of pure escin Ia and isoescin Ia separately
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Measurement of plasma concentrations over time
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Calculation of key pharmacokinetic parameters including half-life, mean residence time, clearance, volume of distribution, area under the curve, and bioavailability
The findings revealed the bidirectional interconversion between escin Ia and isoescin Ia, with the conversion of escin Ia to isoescin Ia being more extensive than the reverse process .
Analytical Methodology
The development of sensitive analytical methods has been crucial for advancing research on isoescin Ia. LC-MS/MS methods have been established to accurately determine the concentrations of escin Ia and isoescin Ia in biological samples, enabling detailed pharmacokinetic studies . These methods have allowed researchers to detect the compounds at low concentrations and monitor their interconversion in vivo.
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